4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid
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Overview
Description
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its naphthalene backbone, which is substituted with hydroxy, methoxy, and phenyl groups, as well as a carboxylic acid functional group.
Preparation Methods
The synthetic routes for 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid typically involve multi-step organic synthesis. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the naphthalene ring.
Introduction of hydroxy and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Chemical Reactions Analysis
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism by which 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied .
Comparison with Similar Compounds
Similar compounds to 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid include other naphthalene derivatives with different substituents. Some examples are:
1-Hydroxy-2-naphthoic acid: Similar structure but with a hydroxy group at a different position.
5-Methoxy-1-naphthoic acid: Lacks the phenyl group and has a methoxy group at a different position.
2-Phenyl-1-naphthoic acid: Similar structure but lacks the hydroxy and methoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which can impart unique chemical and biological properties .
Properties
CAS No. |
94712-32-0 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-1-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O4/c1-22-15-9-5-8-12-16(11-6-3-2-4-7-11)13(18(20)21)10-14(19)17(12)15/h2-10,19H,1H3,(H,20,21) |
InChI Key |
GTALHGSRIPHFRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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